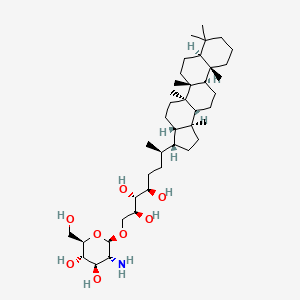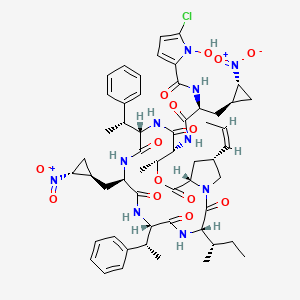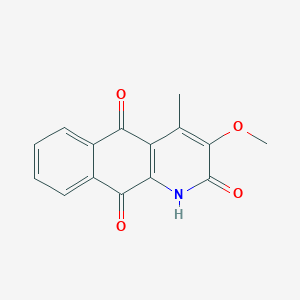
Dielsiquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dielsiquinone is a natural product found in Guatteria blepharophylla, Goniothalamus tamirensis, and Goniothalamus marcanii with data available.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Properties
Dielsiquinone has been a subject of interest in the synthesis of cytotoxic agents. Brisach-Wittmeyer et al. (2005) developed a concise synthesis of dielsiquinone, a potent cytotoxic agent related to anthraquinones. Their electrochemical studies indicated that dielsiquinone is reduced to a semiquinone radical which does not react with O2 to generate toxic reactive oxygen species, suggesting that it might be less cardiotoxic than clinically used anthracyclines and could potentially lead to the development of safer anticancer drugs (Brisach-Wittmeyer et al., 2005).
Occurrence in Natural Sources
Research by Goulart et al. (1986) identified dielsiquinone as one of the alkaloidal constituents in the trunkwood of Guatteria dielsiana. It was noted as the second representative of a new class of quinones, contributing to the understanding of the chemical diversity and potential applications of these compounds (Goulart et al., 1986).
Role in Anthraquinone Biosynthesis
Zhang et al. (2022) explored the biosynthesis of anthraquinones in Rubia yunnanensis Diels, a plant known for its medicinal values. Their transcriptome analysis identified genes involved in anthraquinone biosynthesis, potentially providing insights into the role of dielsiquinone in the biosynthetic pathways of these bioactive compounds (Zhang et al., 2022).
Alkaloid Synthesis Applications
Padwa et al. (2000) discussed the use of the Pummerer reaction of imidosulfoxides for alkaloid synthesis, including dielsiquinone. This method showcases the utility of dielsiquinone in complex organic syntheses, particularly in the creation of diverse alkaloid structures (Padwa et al., 2000).
Propiedades
Nombre del producto |
Dielsiquinone |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
3-methoxy-4-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C15H11NO4/c1-7-10-11(16-15(19)14(7)20-2)13(18)9-6-4-3-5-8(9)12(10)17/h3-6H,1-2H3,(H,16,19) |
Clave InChI |
AZTABGJRYQJTCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)OC |
Sinónimos |
dielsiquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



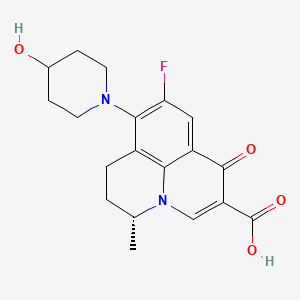
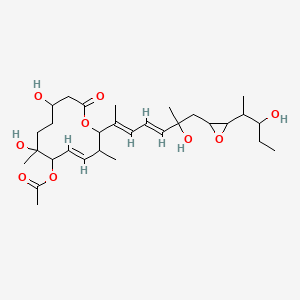
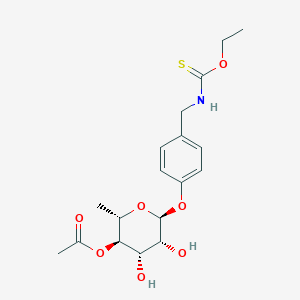
![8-hydroxy-15-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione](/img/structure/B1249912.png)
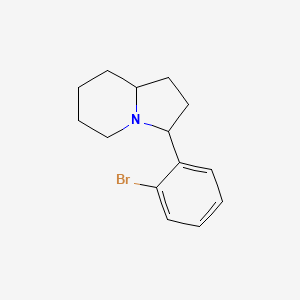
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
![7,10-Diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene](/img/structure/B1249920.png)
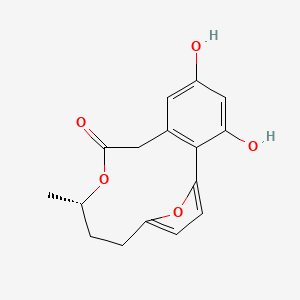



![2-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydro-benzo[e]isoindol-2-yl)-ethyl]-4H-9-thia-2,4,5-triaza-fluorene-1,3-dione](/img/structure/B1249930.png)
